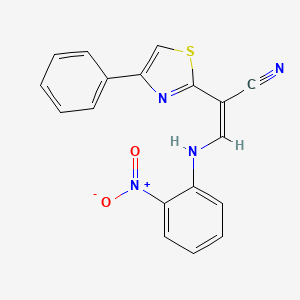

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Übersicht

Beschreibung

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with a nitrophenyl group, a phenylthiazolyl group, and an acrylonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-phenylthiazole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acrylonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating potent cytotoxic effects.

Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- HT29 (colon cancer)

- Jurkat (T-cell leukemia)

IC50 Values:

The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin, indicating strong antiproliferative activity.

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various microorganisms, including bacteria and fungi.

Microorganisms Tested:

- Staphylococcus aureus

- Candida albicans

- Escherichia coli

Methodology:

The disk diffusion method was utilized to evaluate antimicrobial efficacy.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

A recent case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.

Notable Findings:

- Compounds with electron-donating groups showed increased cytotoxicity.

- Structure modifications led to variations in biological activity, indicating the potential for developing more effective derivatives.

Wirkmechanismus

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiazolyl groups can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-3-((2-nitrophenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile

- (Z)-3-((2-nitrophenyl)amino)-2-(4-ethylthiazol-2-yl)acrylonitrile

- (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)propionitrile

Uniqueness

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of both the nitrophenyl and phenylthiazolyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound can be broken down into its constituent parts:

- Acrylonitrile backbone

- Thiazole ring

- Nitrophenyl substituent

The synthesis typically involves multi-step reactions including condensation and cyclization processes. For instance, phenylthiazoles can be synthesized through the reaction of thiourea with appropriate aromatic aldehydes or ketones under acidic conditions .

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing thiazole rings have shown IC50 values in the low micromolar range against human cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances activity, suggesting structure-activity relationships (SAR) that favor specific substitutions.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (Z)-3... | A431 | 1.98 |

| (Z)-3... | HT29 | 1.61 |

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In studies comparing various thiazole-based compounds, some were found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values suggesting moderate to high efficacy compared to standard antibiotics .

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| (Z)-3... | E. faecalis | 100 |

| (Z)-3... | Staphylococcus aureus | 200 |

Anti-inflammatory Properties

Some thiazole derivatives have been implicated in anti-inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar properties, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

- PPARγ Agonistic Activity : A study highlighted the agonistic activity of phenylthiazole acids on PPARγ, indicating that modifications in the thiazole structure can significantly enhance biological activity . The compound's interaction with PPARγ suggests potential applications in metabolic disorders.

- Anticancer Mechanisms : Molecular dynamics simulations indicated that certain thiazole derivatives interact with cancer-related proteins through hydrophobic contacts and hydrogen bonding, elucidating their mechanisms of action .

- Antimicrobial Efficacy : Another study demonstrated the synthesis of new phenylthiazolamine derivatives with promising antimicrobial activity comparable to established antibiotics . The structure-based activity relationship emphasized the importance of specific substitutions for enhanced efficacy.

Eigenschaften

IUPAC Name |

(Z)-3-(2-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-8-4-5-9-17(15)22(23)24)18-21-16(12-25-18)13-6-2-1-3-7-13/h1-9,11-12,20H/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHVYQZVVQUGFS-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.